3-(羧甲基)-2-甲基-1H-吲哚-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid” is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . CMC is often used in its sodium salt form, sodium carboxymethyl cellulose . The carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Synthesis Analysis

Carboxymethyl cellulose (CMC), a derivative of chitosan, has been widely used for the synthesis of hydrogels due to its good water solubility, biocompatibility, and biodegradability . CMC-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .Molecular Structure Analysis

The molecular structure of carboxymethyl cellulose involves carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Chemical Reactions Analysis

Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose . The carboxymethylation process involves the reaction of cellulose with chloroacetic acid . The carboxyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis

Carboxymethyl cellulose exhibits good water solubility, biocompatibility, and biodegradability . It is often used in its sodium salt form, sodium carboxymethyl cellulose . Carboxymethylation significantly changes the physicochemical properties of the agar, improving gel transparency and reducing dissolution temperature, gel strength, gel hardness, molecular weight, and molecular size .科学研究应用

新化合物的合成

3-(羧甲基)-2-甲基-1H-吲哚-5-羧酸及其衍生物有助于合成新化合物。例如,吲哚羧酸已被用于生产吲哚-苯并咪唑衍生物,由于其潜在的药理活性,它们具有重要意义 (Wang et al., 2016)。类似地,已合成并研究了取代的 2,4-双-氨甲基-5-羟基-1H-吲哚-3-羧酸及其衍生物对各种病毒的抗病毒活性 (Ivashchenko et al., 2014)。

生化应用

与 3-(羧甲基)-2-甲基-1H-吲哚-5-羧酸密切相关的吲哚-3-乙酸衍生物已被用于设计新型研究工具。这些包括固定化的和载体连接的吲哚-3-乙酸形式及其与生化标签或分子探针的结合物,展示了它们在生化研究中的多功能性 (Ilić et al., 2005)。

分子对接研究

在药物设计和分子生物学领域,衍生自 3-(羧甲基)-2-甲基-1H-吲哚-5-羧酸的化合物已用于分子对接研究。例如,已合成并研究了 5-氯-1-(1H-吲哚-2-基)-3-甲基-4,5-二氢-1H-吡唑-4-羧酸与靶蛋白的结合相互作用,这对于理解药物-受体相互作用和开发新药至关重要 (Reddy et al., 2022)。

荧光探针的合成

已合成并研究了 3-(羧甲基)-2-甲基-1H-吲哚-5-羧酸的衍生物的荧光性质。此类化合物在荧光探针的开发中很有价值,荧光探针是生物成像和诊断中的基本工具 (Queiroz et al., 2007)。

对化学结构的见解

研究还提供了对 3-(羧甲基)-1H-吲哚-4-羧酸的化学结构和分子相互作用的详细见解。了解分子结构及其相互作用对于在化学合成和药物设计中的进一步应用至关重要 (Mao, 2011)。

作用机制

安全和危害

未来方向

Carboxymethyl cellulose (CMC) has been widely used for the synthesis of hydrogels due to its good water solubility, biocompatibility, and biodegradability . The most frequently studied chitosan derivatives are carboxymethyl chitosan . As an environmentally friendly method, microwave-assisted synthesis shows great promise for producing carboxymethyl agar .

属性

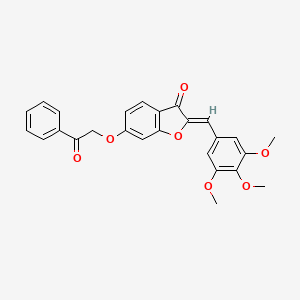

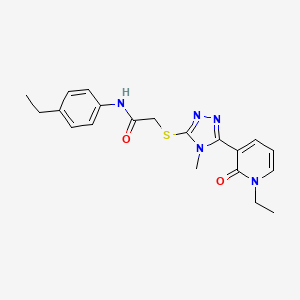

IUPAC Name |

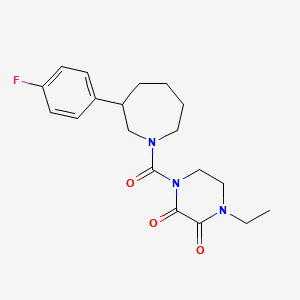

3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-8(5-11(14)15)9-4-7(12(16)17)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDFYPLSWRHIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)